S-Decyl ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Decyl ethanethioate: is an organic compound with the molecular formula C12H24OS It is a thioester, which means it contains a sulfur atom replacing the oxygen atom in the ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Decyl ethanethioate can be synthesized through the reaction of decyl alcohol with ethanethioic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: S-Decyl ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters.
Scientific Research Applications
Chemistry: S-Decyl ethanethioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity. It can act as an inhibitor or activator of certain enzymes, providing insights into enzyme mechanisms and functions.
Medicine: The compound’s ability to interact with biological molecules has led to investigations into its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or pathways.
Industry: this compound is used in the fragrance industry due to its distinctive odor. It is also employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which S-Decyl ethanethioate exerts its effects involves its interaction with molecular targets such as enzymes. The thioester group can form covalent bonds with active site residues, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
S-Methyl ethanethioate: A smaller thioester with similar reactivity but different physical properties.
S-Ethyl ethanethioate: Another thioester with a shorter alkyl chain, affecting its solubility and reactivity.
S-Propyl ethanethioate: Similar structure with a propyl group, offering different steric and electronic effects.
Uniqueness: S-Decyl ethanethioate’s longer alkyl chain provides unique hydrophobic properties, making it more suitable for applications requiring non-polar characteristics. Its reactivity and ability to form stable thioester bonds also distinguish it from shorter-chain analogs.
Properties
CAS No. |
1534-09-4 |
---|---|
Molecular Formula |
C12H24OS |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
S-decyl ethanethioate |
InChI |
InChI=1S/C12H24OS/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h3-11H2,1-2H3 |
InChI Key |
QOBXPHDQCFZNIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.